molecular formula C13H12Cl2N2 B2641925 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine CAS No. 680185-73-3

1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine

Cat. No. B2641925
CAS RN: 680185-73-3
M. Wt: 267.15
InChI Key: XJWMLKMKGYAQLM-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine, commonly known as "2,4-Dichlorophenyl-2-pyridinylmethanamine" or "2,4-DP-2-PMA," is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a critical role in the regulation of neurotransmitter release. In

Mechanism of Action

2,4-DP-2-PMA acts as a selective and potent inhibitor of 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine, which is responsible for the packaging and storage of monoamine neurotransmitters in synaptic vesicles. By inhibiting 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine, 2,4-DP-2-PMA reduces the release of monoamine neurotransmitters, leading to a decrease in their levels in the synaptic cleft. This mechanism of action has been shown to be effective in regulating monoamine neurotransmitter levels in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-DP-2-PMA have been extensively studied. This compound has been shown to reduce the release of monoamine neurotransmitters, leading to a decrease in their levels in the synaptic cleft. Additionally, 2,4-DP-2-PMA has been shown to increase the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their storage and recycling. These effects have been linked to the regulation of monoamine neurotransmitter levels in various physiological and pathological conditions.

Advantages and Limitations for Lab Experiments

2,4-DP-2-PMA has several advantages for lab experiments. It is a potent and selective inhibitor of 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine, which makes it an ideal tool for investigating the role of 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine in various physiological and pathological conditions. Additionally, 2,4-DP-2-PMA has been shown to be effective in regulating monoamine neurotransmitter levels in the brain, making it a valuable tool for studying the regulation of monoamine neurotransmitters. However, there are some limitations to the use of 2,4-DP-2-PMA in lab experiments. This compound has been shown to have some toxicity in vivo, which may limit its use in certain experiments. Additionally, the effects of 2,4-DP-2-PMA on other neurotransmitter systems are not well understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2,4-DP-2-PMA. One direction is the investigation of the effects of this compound on other neurotransmitter systems, such as glutamate and GABA. Additionally, the use of 2,4-DP-2-PMA in combination with other compounds may provide insights into the regulation of monoamine neurotransmitters in the brain. Furthermore, the development of new analogs of 2,4-DP-2-PMA may lead to the discovery of more potent and selective inhibitors of 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine, which may have potential therapeutic applications in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2,4-DP-2-PMA involves the reaction between 2,4-dichlorobenzaldehyde and pyridine-2-carboxaldehyde in the presence of sodium borohydride as a reducing agent. The resulting product is purified using column chromatography to obtain a white solid with a melting point of 142-144°C. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2,4-DP-2-PMA has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine, which plays a critical role in the regulation of neurotransmitter release. This compound has been used to investigate the role of 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine in various physiological and pathological conditions, including Parkinson's disease, schizophrenia, and drug addiction. Additionally, 2,4-DP-2-PMA has been used to study the regulation of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, in the brain.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2/c14-11-5-4-10(13(15)7-11)8-16-9-12-3-1-2-6-17-12/h1-7,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWMLKMKGYAQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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